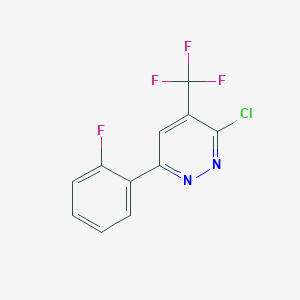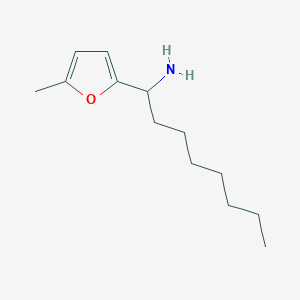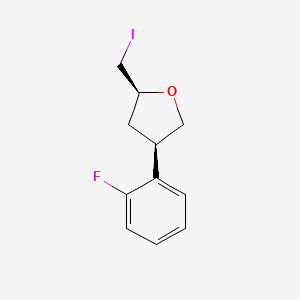
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C12H14O4 This compound is characterized by its unique structure, which includes a benzodioxine ring substituted with three methyl groups and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5,8-trimethylphenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
2,5,8-Trimethyl-1,4-benzodioxine: Lacks the carboxylic acid group.
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid: Lacks the methyl groups.
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine: Lacks the carboxylic acid group.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3,5,8-trimethyl-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-7-4-5-8(2)10-9(7)15-6-12(3,16-10)11(13)14/h4-5H,6H2,1-3H3,(H,13,14) |
Clé InChI |
IPFAIFQYLFAWFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)OC(CO2)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide](/img/structure/B13235077.png)

![4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13235087.png)
amine](/img/structure/B13235100.png)

![3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13235113.png)

![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)

![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)


